molecular formula C8H5F2NO B6599799 1,3-difluoro-5-(isocyanatomethyl)benzene CAS No. 1788904-18-6

1,3-difluoro-5-(isocyanatomethyl)benzene

Cat. No. B6599799
CAS RN: 1788904-18-6
M. Wt: 169.13 g/mol
InChI Key: DFMQJTXLALTNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-difluoro-5-(isocyanatomethyl)benzene, commonly known as DIF-ICMB, is an aromatic compound with a wide range of applications in many scientific fields. This compound has been studied for its potential as a reagent for organic synthesis, as a catalyst for reactions, and for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Production Optimization

1,3-Bis(isocyanatomethyl)benzene, a variant of the compound, demonstrates high-quality performance with excellent yellowing and weather resistance. It finds applications in optical polymer composite materials, construction, automotive, and other industries. However, the synthesis process using highly toxic phosgene is complex and costly. Research focused on optimizing the synthesis process for 1,3-bis(isocyanatomethyl)benzene to make it safer, more convenient, and environmentally friendly is crucial for its wider application (Dong Jianxun et al., 2018).

Material Science and Polymer Development

In material science, the compound's derivatives are used for creating advanced polyethers with desirable properties like solubility, hydrophobicity, and low dielectric constants, suitable for high-temperature applications. For instance, fluorene diol derivative polymers, using variants of 1,3-bis(isocyanatomethyl)benzene, exhibit high molecular weights and efficient synthesis processes, beneficial for industrial applications in electronics and optics (K. Hiroki et al., 2008).

Chemical and Pharmaceutical Synthesis

The compound is instrumental in synthesizing various chemicals and pharmaceuticals. Its derivatives are key components in creating novel compounds with potential antibacterial properties and in the development of pesticides, highlighting its significance in the chemical and pharmaceutical industries (H. Juneja et al., 2013), (Liu An-chan, 2015).

Advanced Research in Molecular and Material Sciences

Advanced research involving this compound includes studies on its structural and conformational aspects, which are critical for developing new materials with specific properties. For example, its derivatives have been studied for their molecular structure and electron diffraction, providing insights into designing materials with precise molecular configurations (I. N. Kolesnikova et al., 2014).

properties

IUPAC Name

1,3-difluoro-5-(isocyanatomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMQJTXLALTNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-(isocyanatomethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-difluoro-5-(isocyanatomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-difluoro-5-(isocyanatomethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3-difluoro-5-(isocyanatomethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-difluoro-5-(isocyanatomethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3-difluoro-5-(isocyanatomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-difluoro-5-(isocyanatomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.